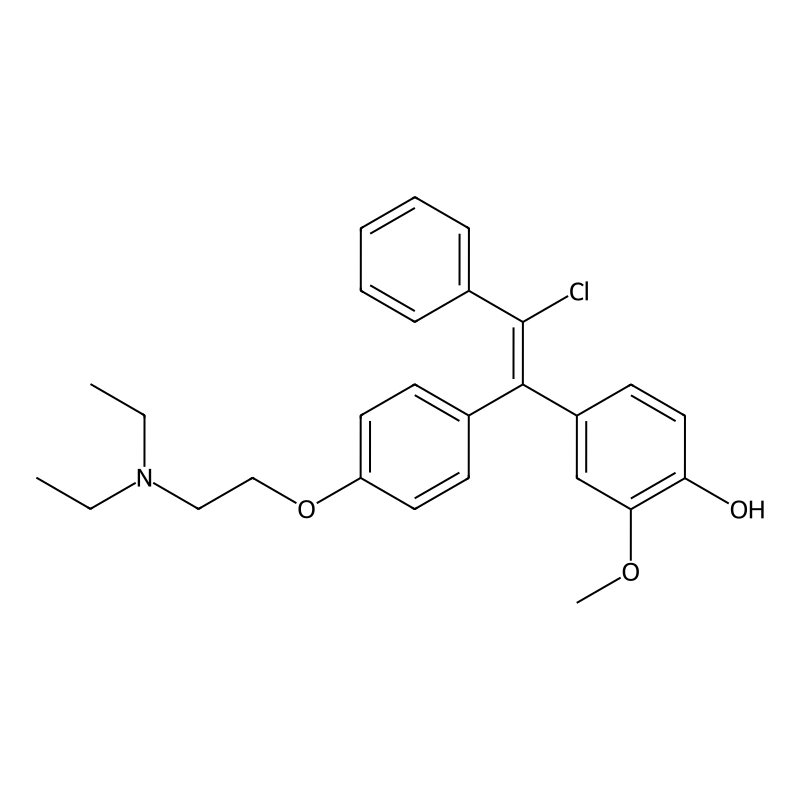3-Methoxy-4-hydroxyclomiphene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
As a Metabolite of Clomiphene:
3-Methoxy-4-hydroxyclomiphene is primarily studied in the context of its role as a metabolite of the drug clomiphene. Clomiphene, also known as Clomid, is a selective estrogen receptor modulator (SERM) commonly used to treat infertility in women. When administered, the body metabolizes clomiphene into various compounds, with 3-methoxy-4-hydroxyclomiphene being one of the major metabolites [].
3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator primarily used in the treatment of female infertility. This compound features a methoxy group at the 3-position and a hydroxy group at the 4-position of the phenyl ring, which significantly influences its pharmacological properties. The chemical formula for 3-methoxy-4-hydroxyclomiphene is and it possesses a unique structure that allows it to interact selectively with estrogen receptors, making it an important compound in reproductive health and endocrine research .
The metabolic pathways of 3-methoxy-4-hydroxyclomiphene involve several key reactions:
- Hydroxylation: The compound can undergo hydroxylation, particularly at the para position of the phenyl ring, leading to the formation of various hydroxy metabolites.
- Methoxylation: The presence of the methoxy group can influence further methoxylation reactions at different positions on the aromatic ring.
- Conjugation: Metabolites are often eliminated as glucuronides or sulfates, which enhances their solubility and excretion in urine .
These reactions are primarily facilitated by cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in the metabolism of clomiphene compounds .
3-Methoxy-4-hydroxyclomiphene exhibits significant biological activity as an estrogen receptor modulator. Its unique structure allows it to bind selectively to estrogen receptors, influencing various biological processes such as:
- Fertility Regulation: By modulating estrogen activity, it can promote ovulation and improve fertility outcomes in women with ovulatory disorders.
- Antineoplastic Effects: Similar to other clomiphene derivatives, this compound may exhibit potential antitumor activity by interfering with estrogen signaling pathways in hormone-sensitive cancers .
The synthesis of 3-methoxy-4-hydroxyclomiphene typically involves several steps:
- Starting Material Preparation: Clomiphene or its derivatives serve as starting materials.
- Methoxylation: Introduction of the methoxy group can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Hydroxylation: Hydroxylation can be performed using hydroxylating agents or through enzymatic methods to achieve specific regioselectivity.
- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing .
3-Methoxy-4-hydroxyclomiphene has several notable applications:
- Infertility Treatment: It is primarily used in fertility treatments to induce ovulation in women with polycystic ovary syndrome or other ovulatory disorders.
- Research Tool: This compound serves as a valuable tool in research studies investigating estrogen receptor interactions and their implications in reproductive health and cancer biology.
- Pharmaceutical Development: Its unique properties make it a candidate for developing new therapeutic agents targeting estrogen-related conditions .
Interaction studies involving 3-methoxy-4-hydroxyclomiphene focus on its binding affinity and selectivity towards estrogen receptors. Research indicates that this compound interacts differently with various receptor subtypes, which may lead to distinct biological outcomes. Studies utilizing liquid chromatography coupled with mass spectrometry have been instrumental in identifying metabolites and understanding their pharmacokinetics and dynamics .
Several compounds share structural similarities with 3-methoxy-4-hydroxyclomiphene, yet they exhibit unique properties. Below is a comparison highlighting their distinctions:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Clomiphene | Two phenyl rings with ethylene bridge | Induces ovulation; selective estrogen receptor modulator |
| Enclomiphene | Isomer of clomiphene; single isomer | More potent than clomiphene for ovulation induction |
| Tamoxifen | Triphenylethylene structure | Antiestrogenic effects; used in breast cancer treatment |
| 4-Hydroxyclomiphene | Hydroxylated derivative of clomiphene | Similar fertility applications but different efficacy |
| 3-Hydroxy-4-methoxyphenethylamine | Contains hydroxy and methoxy groups | Neurotransmitter activity; involved in dopamine metabolism |
Each compound has distinct pharmacological profiles, making them suitable for different therapeutic applications while sharing some common mechanisms related to estrogen modulation .








